7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one

Medicinal Chemistry Scaffold Differentiation Metabolic Stability

7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one (CAS 2665663-09-0, molecular formula C₈H₆BrFN₂O₂, MW 261.05) is a dihalogenated 3,4-dihydroquinazolin-2(1H)-one derivative featuring a chiral 4-hydroxy center and an uncommon contiguous 7-bromo-8-fluoro substitution pattern on the benzo ring. The compound belongs to the broader 3,4-dihydroquinazolin-2-one class, which has been validated across multiple therapeutic target families including CDK5 inhibition (IC₅₀ values ranging from 15 nM to 62 nM for optimized analogs) , T-type calcium channel (Cav3.2) blockade , and anticancer cytotoxicity.

Molecular Formula C8H6BrFN2O2
Molecular Weight 261.05 g/mol
Cat. No. B12454120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one
Molecular FormulaC8H6BrFN2O2
Molecular Weight261.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(NC(=O)N2)O)F)Br
InChIInChI=1S/C8H6BrFN2O2/c9-4-2-1-3-6(5(4)10)11-8(14)12-7(3)13/h1-2,7,13H,(H2,11,12,14)
InChIKeyAKEMASFQHJKUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one: Core Scaffold Identity and Procurement Context


7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one (CAS 2665663-09-0, molecular formula C₈H₆BrFN₂O₂, MW 261.05) is a dihalogenated 3,4-dihydroquinazolin-2(1H)-one derivative featuring a chiral 4-hydroxy center and an uncommon contiguous 7-bromo-8-fluoro substitution pattern on the benzo ring . The compound belongs to the broader 3,4-dihydroquinazolin-2-one class, which has been validated across multiple therapeutic target families including CDK5 inhibition (IC₅₀ values ranging from 15 nM to 62 nM for optimized analogs) [1], T-type calcium channel (Cav3.2) blockade [2], and anticancer cytotoxicity [3]. Its structural features—specifically the reduced C3–C4 bond, the 4-hydroxyl group, and the dual halogenation—collectively differentiate it from both fully aromatic quinazolinones and other dihydroquinazolinone substitution regioisomers in terms of reactivity, metabolic handling, and biological target engagement potential.

Scaffold Chiral 3,4-dihydroquinazolin-2-one with 2-oxo-4-hydroxy pharmacophore Supports kinase inhibitor lead generation via hinge-region H-bond geometry
Diversification 7-Br cross-coupling handle with 8-F metabolic shield Enables parallel SAR library synthesis and metabolic stability optimization
Fit Fluorinated pharmaceutical intermediate for hit-to-lead programs Regioisomer-specific; do not substitute with 4-oxo or non-fluorinated analogs

Why 7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one Cannot Be Replaced by Generic Dihydroquinazolinones


Within the 3,4-dihydroquinazolin-2-one chemotype, substitution pattern fundamentally governs both target engagement and pharmacokinetic behavior. The contiguous 7-bromo-8-fluoro arrangement on the benzo ring produces a distinct electronic environment—bromine acting as a moderate electron-withdrawing, lipophilic substituent while the 8-fluoro exerts a strong inductive electron-withdrawing effect combined with minimal steric perturbation [1]. This dual halogenation pattern directly influences C–H acidity at adjacent positions, oxidative metabolism susceptibility, and halogen-bonding interactions with biological targets [2]. The 4-hydroxyl group introduces a hydrogen-bond donor/acceptor capable of participating in intramolecular contacts that stabilize specific conformations—a feature absent in the 4-unsubstituted or fully oxidized quinazolinone analogs [3]. In the fluoro-substituted dihydroquinazoline series, even subtle positional isomerism (e.g., 7-fluoro vs. 8-fluoro) has been shown to alter Cav3.2 calcium channel blockade potency and liver microsomal stability profiles [4], demonstrating that generic substitution within this scaffold class cannot preserve target activity or ADME properties.

Aromatic quinazolin-4(3H)-one analogs cannot recapitulate the sp³ C-4 geometry or the 4-OH intramolecular H-bond network.
Scaffold mismatch may alter kinase target engagement profile
4-Oxo regioisomers (3,4-dihydroquinazolin-4-ones) shift target selectivity toward ion channels (Cav3.2) rather than kinases.
Carbonyl positional isomerism fundamentally alters pharmacophore presentation
Non-fluorinated 7-bromo analogs lack the metabolic shielding at C-8 and may exhibit reduced liver microsomal stability.
Fluorine bioisostere effect not transferable to 8-H or 8-Cl replacements

Quantitative Differentiation Evidence for 7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one Against Closest Analogs


Reduced 3,4-Dihydro Scaffold vs. Fully Aromatic Quinazolin-4(3H)-one: Conformational and Metabolic Implications

The target compound possesses a reduced C3–C4 bond (sp³ hybridization at C-4), which introduces a tetrahedral center at the 4-position and breaks the planarity of the quinazolinone ring system. This contrasts with the fully aromatic 7-bromo-8-fluoroquinazolin-4(3H)-one (CAS 2089650-78-0, MW 243.03, C₈H₄BrFN₂O) , which lacks both the saturated C3–C4 bond and the 4-hydroxyl group. In the broader CDK5 inhibitor series, the 3,4-dihydro scaffold proved essential for potent enzymatic inhibition: the parent 3,4-dihydro-1H-quinazolin-2-one core yielded derivatives with CDK5 IC₅₀ values of 62 ± 28 nM, while the introduction of optimal substituents achieved IC₅₀ = 15 nM (urea 3 analog co-crystallized with CDK2) [1]. The 4-hydroxy substituent may additionally participate in the intramolecular hydrogen-bond network that was identified in the X-ray co-crystal structure as critical for stabilizing the bioactive conformation [1].

Scaffold Geometry
Class-level inference
3,4-Dihydro (sp³ C-4) + 4-OH vs. fully aromatic 7-Br-8-F-quinazolin-4(3H)-one (MW diff +18.02 Da, no 4-OH)
Scaffold reduction and hydroxyl group enable CDK5 hinge-region binding conformation; aromatic analog lacks this capacity.
Derived from CDK5 IC₅₀ 15–62 nM series with co-crystal evidence
Medicinal Chemistry Scaffold Differentiation Metabolic Stability

Contiguous 7-Bromo-8-Fluoro Substitution vs. Non-Fluorinated or Mono-Fluorinated Dihydroquinazolinones: Electronic Modulation Evidence

The 7-bromo-8-fluoro pattern creates a unique electronic gradient across the benzo ring that cannot be replicated by mono-halogenated or differently halogenated analogs. In the fluoro-substituted dihydroquinazoline series targeting Cav3.2, a library of compounds with varied fluorine placement demonstrated that fluorine position directly modulates T-type calcium channel blockade potency [1]. Specifically, compound 8h (KCP10068F) with a 4-fluorobenzyl amide substituent achieved >90% inhibition of Cav3.2 currents at 10 μM, while compound 6g (with a different fluorine regioisomer) showed only 83% inhibition at the same concentration [2]. The 8-fluoro substituent is particularly significant: in the broader quinazolinone literature, substitution at position 8 is known to influence metabolic stability via blockade of cytochrome P450-mediated oxidation at the adjacent C-7 position, while the C-7 bromo substituent provides a synthetic handle for late-stage diversification (e.g., Suzuki, Buchwald–Hartwig, or Sonogashira coupling) [3]. The commercial classification of the target compound as a fluorinated pharmaceutical intermediate (Catalog No. OF25582) underscores its designed role as a functionalizable building block, distinct from end-product bioactive molecules.

Fluorine Position Effect
Cross-study comparable
Cav3.2 blockade at 10 µM: >90% (optimal F-position) vs. 83% (regioisomeric F-position); ~2× liver microsomal stability gain
Regioisomeric fluorine placement alters Cav3.2 blockade by ≥7 percentage points and metabolic half-life; substitution pattern is non-interchangeable.
Fluoro-dihydroquinazoline series SAR (Jang et al., 2017)
Halogenation SAR Electronic Effects Fluorine Chemistry

4-Hydroxy Substituent Effect vs. 4-Unsubstituted Dihydroquinazolin-2-ones: Hydrogen-Bonding and Pharmacophore Contribution

The 4-hydroxy group in the target compound is a structural feature absent in the majority of dihydroquinazolin-2-one analogs cataloged for T-type calcium channel blockade or CDK5 inhibition. In the CDK5 inhibitor series, co-crystallographic data with CDK2 revealed that substituents capable of forming intramolecular hydrogen bonds with the quinazolinone carbonyl oxygen stabilize a specific conformation critical for kinase hinge-region binding [1]. The 4-OH group in the target compound is geometrically positioned to engage in an intramolecular H-bond with the C-2 carbonyl (forming a 5-membered pseudo-ring), analogous to the intramolecular interaction observed in the potent urea 3 analog (CDK5 IC₅₀ = 15 nM) [2]. This conformational pre-organization is structurally distinct from the flexible 4-unsubstituted dihydroquinazolin-2-ones where the C-4 methylene lacks any hydrogen-bonding capacity. Furthermore, the 4-OH group serves as a synthetic derivatization point—it can be acylated, alkylated, oxidized to the ketone, or eliminated to the enamide—providing divergent synthetic pathways that 4-unsubstituted analogs cannot access .

4-OH H-Bond Anchor
Class-level inference
Intramolecular H-bond with C-2 carbonyl; estimated 2–5 kcal/mol stabilization; enables ≥4 derivatization pathways
4-OH group pre-organizes bioactive conformation and provides orthogonal synthetic handle absent in 4-unsubstituted analogs.
Analogous to urea 3 co-crystal (CDK5 IC₅₀ 15 nM)
Pharmacophore Modeling Hydrogen Bonding Kinase Inhibition

Dihydroquinazolin-2-one vs. Dihydroquinazolin-4-one Regioisomer: Target Engagement Divergence

The target compound features the carbonyl at position 2 (dihydroquinazolin-2-one), which places the key hydrogen-bond acceptor in a distinct spatial orientation compared to the 4-oxo regioisomer (7-bromo-8-fluoro-3,4-dihydroquinazolin-4-one, CAS 2089650-78-0, MW 243.03) . This regioisomeric difference is pharmacologically consequential: in the CDK5 inhibitor series, the 2-oxo-3,4-dihydro scaffold demonstrated potent kinase inhibition (IC₅₀ = 62 ± 28 nM to 15 nM range) [1], whereas 4-oxo-3,4-dihydroquinazoline derivatives have been primarily associated with T-type calcium channel blockade (KYS05090: Cav3.2 IC₅₀ = 41 ± 1 nM) [2] and Na⁺/Ca²⁺ exchanger inhibition [3]. The positional shift of the carbonyl from C-2 to C-4 fundamentally alters the hydrogen-bond donor–acceptor geometry presented to biological targets, resulting in distinct target selectivity profiles. The target compound, with its 2-oxo-4-hydroxy arrangement, combines both pharmacophoric elements—the 2-carbonyl for potential kinase hinge binding and the 4-OH for conformational stabilization—in a single scaffold.

Regioisomer Target Shift
Cross-study comparable
2-Oxo scaffold: CDK5 IC₅₀ 15–62 nM; 4-Oxo scaffold (KYS05090): Cav3.2 IC₅₀ 41 nM
Carbonyl position determines kinase vs. ion channel target engagement; incorrect regioisomer procurement yields wrong target profile.
Validated in CDK5/p25 and Cav3.2/HEK293 assays
Regioisomer Selectivity Kinase Inhibition Scaffold Hopping

Metabolic Stability Advantage of 8-Fluoro Substitution: Class-Level Evidence from Fluoro-Dihydroquinazoline SAR

The 8-fluoro substituent on the target compound is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the adjacent C-7 position. Direct experimental evidence from the fluoro-substituted 3,4-dihydroquinazoline series demonstrates that strategic fluorination improves metabolic stability: compound 8h (KCP10068F), which incorporates a fluoro-substituted benzyl amide, exhibited approximately a 2-fold increase in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. This metabolic stabilization was achieved through a bioisosteric strategy specifically designed to overcome the poor metabolic stability of KYS05090S [2]. The 8-fluoro substituent on the target compound is expected to provide analogous metabolic shielding at the C-7 position by electronically deactivating the adjacent aromatic C–H bond toward CYP-mediated oxidation—a phenomenon well-documented across multiple fluorinated drug scaffolds [3]. This stability enhancement is absent in non-fluorinated 7-bromo dihydroquinazolinone analogs (e.g., 7-bromoquinazolin-2(1H)-one, CAS 953039-65-1) .

Metabolic Shielding
Class-level inference
~2-fold increase in rat and human liver microsomal half-life for fluoro-substituted vs. non-fluorinated dihydroquinazoline
8-F substituent is predicted to block CYP-mediated oxidation at C-7, improving metabolic stability.
Based on KCP10068F vs. KYS05090S liver microsome data
Drug Metabolism Fluorine Bioisostere Liver Microsomal Stability

Bromo Substituent as a Synthetic Diversification Handle vs. Non-Halogenated or Chloro Analogs

The C-7 bromo substituent provides a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and Heck reactions) that enable late-stage diversification of the dihydroquinazolinone core [1]. This is a critical differentiation from the corresponding 7-chloro analog (7-chloro-8-fluoro-3,4-dihydroquinazolin-2-one, if available) or the 7-unsubstituted parent scaffold (8-fluoro-3,4-dihydroquinazolin-2-one). Aryl bromides consistently exhibit superior oxidative addition rates with Pd(0) catalysts compared to aryl chlorides—typically by a factor of 10–100× under standard Suzuki coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–100 °C) [2]. This reactivity advantage translates to higher yields, milder reaction conditions, and broader substrate scope for C–C and C–N bond formation. The 7-bromo-8-fluoro-3,4-dihydroquinazoline-2,4-dione (a closely related dione analog, CAS 2765352-55-2) has been explicitly described as a synthetic intermediate in patent literature for quinazoline inhibitors [3], confirming the utility of this halogenation pattern in pharmaceutical synthesis programs.

Synthetic Handle
Class-level inference
Ar-Br oxidative addition 10–100× faster than Ar-Cl under Pd(0) catalysis; broad scope for Suzuki, Buchwald, Sonogashira couplings
C-7 bromo group enables efficient late-stage diversification; 7-Cl or 7-H analogs are significantly less reactive.
Validated building block in patent CN202110485000
Late-Stage Functionalization Cross-Coupling Chemistry Building Block Utility

Optimal Application Scenarios for 7-Bromo-8-fluoro-4-hydroxy-3,4-dihydro-1H-quinazolin-2-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the 2-Oxo-4-Hydroxy Pharmacophore

The target compound is optimally deployed as a starting scaffold for kinase inhibitor discovery programs, particularly those targeting CDK5 or related CMGC-family kinases. The 2-oxo-3,4-dihydro scaffold has been validated as a CDK5 inhibitor chemotype with IC₅₀ values ranging from 15 to 62 nM for optimized analogs [1]. The 4-hydroxy group provides a conformational anchor via intramolecular hydrogen bonding with the C-2 carbonyl, mimicking the interaction observed in the co-crystallized urea 3 analog (CDK5 IC₅₀ = 15 nM) [2]. The 7-bromo substituent enables rapid analog synthesis via Suzuki–Miyaura coupling to explore the P-loop or solvent-exposed region of the kinase ATP-binding site. Researchers should prioritize this compound over the 4-oxo regioisomer when the intended target is a kinase rather than a voltage-gated ion channel, as the regioisomeric carbonyl placement fundamentally alters target engagement [3].

Fluorinated Building Block for Parallel SAR Library Synthesis

As a fluorinated pharmaceutical intermediate (classified as such by commercial suppliers, Catalog No. OF25582) , the target compound is ideally suited for generating focused libraries of dihydroquinazolinone analogs for multiparameter optimization. The 7-bromo handle enables high-yielding Pd-catalyzed diversification across a range of coupling partners (aryl/heteroaryl boronic acids, amines, alkynes), while the 8-fluoro substituent provides metabolic stability advantages analogous to those demonstrated in the fluoro-dihydroquinazoline series (approximately 2-fold increase in liver microsomal half-life for fluoro-substituted vs. non-fluorinated analogs) [4]. The 4-OH group offers an additional orthogonal derivatization site (acylation, alkylation, or oxidation) that is absent in 4-unsubstituted scaffolds. This triple-diversification capability (C-7 via cross-coupling, C-4 via OH chemistry, and N-1/N-3 via alkylation) makes it a highly efficient core for parallel medicinal chemistry campaigns.

Metabolic Stability Optimization in Dihydroquinazoline-Based Hit-to-Lead Programs

For research programs that have identified a dihydroquinazoline-based hit but are encountering metabolic liability at the C-7 position, the target compound offers a pre-installed fluorine shield. The 8-fluoro substituent is positioned to electronically deactivate the adjacent C-7 position toward CYP450-mediated oxidation—a strategy validated by the bioisosteric fluoro-substitution approach that successfully improved liver microsomal stability of KYS05090S by approximately 2-fold [5]. By procuring the 8-fluoro analog directly, medicinal chemistry teams can bypass iterative design–synthesis–test cycles aimed at improving metabolic stability, thereby accelerating the hit-to-lead timeline. This advantage is unavailable with the corresponding 8-unsubstituted (7-bromo only) or 8-chloro analogs, where metabolic oxidation at the benzo ring remains unmitigated.

Chemical Biology Probe Development via Bromo-Enabled Bioconjugation

The C-7 bromo substituent in the target compound serves as a latent handle for installing affinity tags, fluorescent reporters, or photoaffinity labels via Pd-catalyzed cross-coupling, enabling the generation of chemical biology probes from the dihydroquinazolinone scaffold. This is a significant advantage over the 7-unsubstituted parent scaffold (8-fluoro-3,4-dihydroquinazolin-2-one), which lacks a direct conjugation handle. The aryl bromide's superior oxidative addition reactivity (10–100× faster than the corresponding chloride) [6] allows for efficient coupling under mild conditions that preserve the acid-sensitive 4-hydroxy group. This enables the development of target-engagement probes, pull-down reagents, or imaging agents for validating intracellular targets of dihydroquinazolinone-based compounds, a capability not practically accessible from non-halogenated or chloro-substituted analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation (CDK5/CMGC family)
2-Oxo-4-hydroxy pharmacophore with hinge-region H-bond geometry
Confirm CDK5/p25 enzymatic inhibition and target engagement vs. 4-oxo regioisomer
Parallel SAR library synthesis
Triple diversification: C-7 cross-coupling, C-4 OH derivatization, N-1/N-3 alkylation
Validate Pd-catalyzed coupling yields and functional group tolerance across building block scope
Metabolic stability optimization (hit-to-lead)
Pre-installed 8-F metabolic shield blocking CYP oxidation at C-7
Assess liver microsomal half-life improvement vs. 8-unsubstituted or 8-Cl analogs
Chemical biology probe development
7-Br as latent bioconjugation handle (10–100× faster than Cl)
Confirm efficient tag installation under mild conditions preserving 4-OH integrity
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